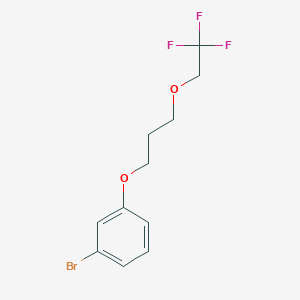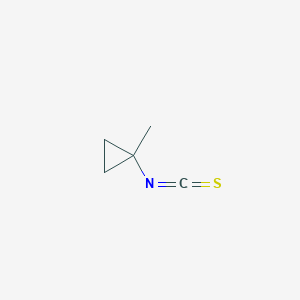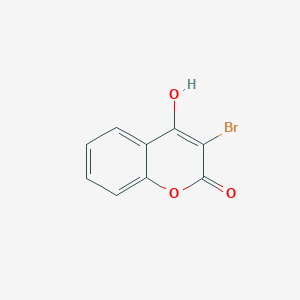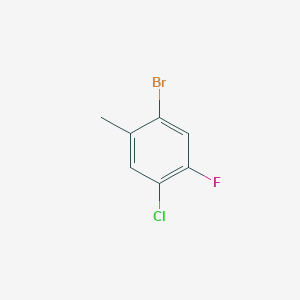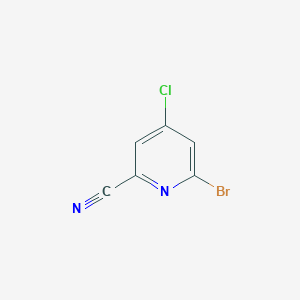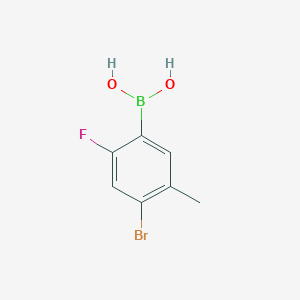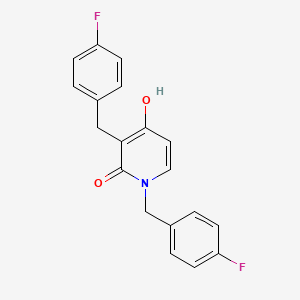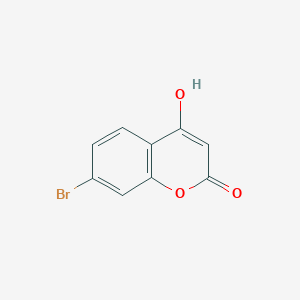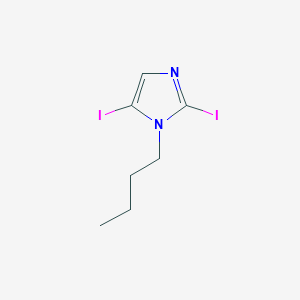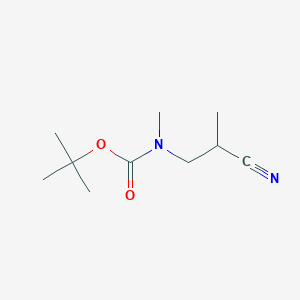
tert-butyl N-(2-cyano-2-methylethyl)-N-methylcarbamate
Vue d'ensemble
Description
Tert-butyl N-(2-cyano-2-methylethyl)-N-methylcarbamate is a chemical compound with the CAS Number: 351029-70-4 . It has a molecular weight of 184.24 and its IUPAC name is tert-butyl 2-cyanopropylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,6H2,1-4H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The melting point of tert-butyl N-(2-cyano-2-methylethyl)-N-methylcarbamate is between 78-80 degrees Celsius . The compound is a powder at room temperature .Applications De Recherche Scientifique
Metabolism in Insects and Mice :
- A study examined the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice, revealing hydroxylation of the tert.-butyl group and the N-methyl group. The major phenolic metabolite identified was m-(beta-hydroxy-tert.-butyl)phenol. This indicates significant species variation in yields of different types of oxidation products, suggesting various enzymes catalyze N-demethylation and oxidation of tert-butyl groups (Douch & Smith, 1971).
Oxidation by Ozonation :
- Research on the oxidation of methyl tert-butyl ether (MTBE) by ozonation and advanced oxidation processes showed that the tert-butyl formate, tert-butyl alcohol, and other compounds are major degradation products. This provides insights into the reactivity of tert-butyl-based compounds under treatment conditions, which could be relevant for environmental applications (Acero et al., 2001).
Evaluation in Medicinal Chemistry :
- The tert-butyl group's role in medicinal chemistry, including its incorporation into bioactive compounds and the accompanying modulation of properties like lipophilicity and metabolic stability, has been evaluated. This study provides insights into the physicochemical data of drug analogues and their interactions with tert-butyl groups (Westphal et al., 2015).
Metabolism by Mouse Liver Enzymes :
- Another study on the oxidation of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and mice found eleven oxidation products formed by hydroxylation of the tert.-butyl groups and the N-methyl group. This further demonstrates the complex metabolic pathways involved in the breakdown of tert-butyl-based compounds (Douch & Smith, 1971).
Role of Cytochromes in Metabolism :
- The role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers was investigated. This study highlights the critical role of cytochrome P450 enzymes in the metabolism of tert-butyl-based compounds in human tissues (Hong et al., 1997).
Adsorption onto Activated Carbon :
- A study on the adsorption of methyl tert-butyl ether (MTBE) vapors onto activated carbon provides insights into the removal of volatile organic compounds, including those containing tert-butyl groups, from the environment (Gironi & Piemonte, 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl N-(2-cyanopropyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(6-11)7-12(5)9(13)14-10(2,3)4/h8H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVQVDKMCLEPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-cyano-2-methylethyl)-N-methylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




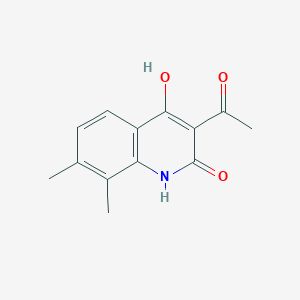
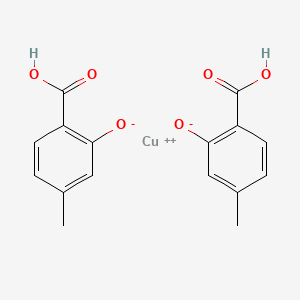
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)
![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)
